molecular formula C18H17N3O B8791549 N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide CAS No. 651780-47-1

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide

Katalognummer: B8791549
CAS-Nummer: 651780-47-1
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: HZKJOEBOIMSMJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide, with the molecular formula C18H17N3O and a molecular weight of 291.3 g/mol, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

PropertyValue
CAS Number 651780-47-1
Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
IUPAC Name This compound
Purity Typically ≥ 95%

This compound acts primarily as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell signaling, growth, and metabolism. Inhibition of specific kinases can lead to the suppression of tumor growth and other pathological conditions.

Target Kinases

Research indicates that this compound exhibits significant inhibitory activity against several kinases, particularly those involved in cancer pathways. For instance, studies have shown that it inhibits TAK1 (TGF-beta activated kinase 1), which plays a crucial role in inflammatory responses and cancer progression .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
H929 (multiple myeloma)0.087TAK1 inhibition
MPC-11 (murine plasmacytoma)0.155TAK1 inhibition
A549 (lung carcinoma)0.050Apoptosis induction through kinase inhibition

These results indicate that the compound is particularly potent against multiple myeloma cells, with IC50 values significantly lower than those observed for established TAK1 inhibitors like Takinib .

Case Study 1: Efficacy in Multiple Myeloma

A study evaluated the anti-proliferative effects of this compound on H929 cell lines. The compound exhibited a GI50 value of 0.024 µM, indicating strong potential for therapeutic use in treating multiple myeloma. The study highlighted that this compound could effectively inhibit cell proliferation by inducing apoptosis through kinase pathway modulation .

Case Study 2: Comparative Analysis with Other Kinase Inhibitors

Another investigation compared the activity of this compound with other known kinase inhibitors against MPC-11 cells. The results showed that while other compounds had varying degrees of efficacy, this compound consistently demonstrated superior potency at lower concentrations .

Eigenschaften

CAS-Nummer

651780-47-1

Molekularformel

C18H17N3O

Molekulargewicht

291.3 g/mol

IUPAC-Name

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C18H17N3O/c1-11-2-3-13(18(22)20-15-5-6-15)9-16(11)12-4-7-17-14(8-12)10-19-21-17/h2-4,7-10,15H,5-6H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

HZKJOEBOIMSMJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)NN=C4

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-bromo-1H-indazole-1-carboxylate (Intermediate 3, 2.0 g) and N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (Intermediate 5, 2.04 g) in DME (125 ml) was added tetrakis (triphenylphosphine) palladium (0.78 g) and aqueous sodium carbonate (1M, 80 ml). The mixture was heated at reflux under nitrogen for 16 h. The solvent was evaporated and the residue was purified by column chromatography on silica, eluting with cyclohexane:ethyl acetate (2:1 to 1:1) to give the title compound (1.38 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.